Ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC15791828
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | ethyl 4-cyano-1-methylpyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C9H10N2O2/c1-3-13-9(12)8-4-7(5-10)6-11(8)2/h4,6H,3H2,1-2H3 |
| Standard InChI Key | XZWFIDOQTXGMKY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=CN1C)C#N |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | Ethyl 4-cyano-1-methylpyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C9H10N2O2/c1-3-13-9(12)8-4-7(5-10)6-11(8)2/h4,6H,3H2,1-2H3 |
| Canonical SMILES | CCOC(=O)C1=CC(=CN1C)C#N |
The methyl group enhances steric stability, while the cyano and ester groups contribute to electrophilic reactivity, enabling diverse synthetic modifications.
Synthetic Methodologies
The synthesis of ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves esterification and cyclization steps. A common route begins with the reaction of a pyrrole precursor, such as 4-cyano-1-methylpyrrole-2-carboxylic acid, with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the esterification, achieving yields optimized through temperature control (60–80°C) and solvent selection (e.g., toluene or dichloromethane).
For more complex derivatives, such as ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, multi-step syntheses introduce additional substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Industrial-scale production may employ continuous flow reactors to enhance efficiency and purity.
Chemical Reactivity and Functionalization
The compound’s reactivity is dictated by its electron-withdrawing cyano and ester groups, which activate the pyrrole ring toward electrophilic substitution. Key reactions include:
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Nucleophilic Substitution: The ester group undergoes hydrolysis to yield carboxylic acids or transesterification with alcohols.
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Cyano Group Reduction: Catalytic hydrogenation (H/Pd-C) converts the –CN group to –CHNH, expanding utility in amine synthesis.
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Ring Functionalization: Electrophiles such as halogens or nitro groups preferentially attack position 5 of the pyrrole ring due to directing effects.
Comparative studies with analogs like ethyl 4-cyanopyrrole-2-carboxylate (lacking the methyl group) reveal that methylation at position 1 reduces ring electron density, slowing electrophilic substitution but improving thermal stability .
Applications in Medicinal Chemistry
Pyrrole derivatives are renowned for their bioactivity, and ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate is no exception. While direct pharmacological data are sparse, structural analogs demonstrate:
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Antimicrobial Activity: Analogous compounds inhibit Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis.
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Anticancer Potential: Cyano-substituted pyrroles interfere with kinase signaling pathways, inducing apoptosis in cancer cell lines.
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Anti-inflammatory Effects: Ester derivatives suppress cyclooxygenase-2 (COX-2) expression, reducing prostaglandin synthesis.
The ethyl ester enhances lipid solubility, improving bioavailability compared to carboxylic acid counterparts.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The methyl group in the target compound confers greater metabolic stability than the unmethylated analog, while the benzyloxyphenyl derivative’s bulkiness enhances receptor binding affinity .
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